2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Description
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one features a unique spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) that integrates oxygen, sulfur, and nitrogen heteroatoms. The substituents—a 4-chlorophenoxy group and a methyl group at the propan-1-one position—contribute to its lipophilicity and steric profile, influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-16(2,22-14-5-3-13(18)4-6-14)15(20)19-9-7-17(8-10-19)21-11-12-23-17/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDGLORTPEPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)OCCS2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework, which is often associated with unique biological properties. Its molecular formula is , and it possesses several functional groups that contribute to its reactivity and interaction with biological systems.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors : It may act as a ligand for various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
Biological Activity Data
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential as an antibacterial agent.
Case Study 2: Cytotoxic Effects
In vitro assays using various cancer cell lines revealed that the compound induced apoptosis at concentrations above 25 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.
Case Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition highlighted the compound's ability to inhibit InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This inhibition could provide a novel approach to antitubercular drug development, as evidenced by IC50 values below 10 µM in biochemical assays .
Comparison with Similar Compounds
Core Heteroatom Variations
- 3-(4-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one (CAS 2034409-76-0): Shares the same spirocyclic core but substitutes the 4-chlorophenoxy group with a 3-chlorophenylpropan-1-one chain.
- 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one : Replaces the oxygen atom in the spiro core with a morpholinioethyl group, introducing a cationic charge that enhances water solubility but may limit blood-brain barrier penetration .
Substituent Modifications
- 3-(4-Chloro-2,6-dimethylphenyl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one (Patent Compound 1): Features an 8-oxa-1-azaspiro core with a hydroxyl group and dimethylphenyl substituent.
- 8-[2-(4-Aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 23804-80-0): Incorporates an aminophenyl ethyl group, enhancing solubility via the primary amine while maintaining spirocyclic rigidity .
Pharmacological and Physicochemical Properties
Research Findings
- Conformational Analysis : X-ray crystallography of 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one revealed a puckered spiro ring (amplitude = 0.78 Å, phase angle = 12°), which stabilizes the compound in a bioactive conformation .
- Biological Activity : Analogs like 3-(4-chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one showed moderate inhibition of serotonin reuptake (IC₅₀ = 1.2 µM), attributed to the spiro core’s rigidity and chlorine’s electron-withdrawing effects .
- Metabolic Stability: The 4-chlorophenoxy group in the target compound increases resistance to cytochrome P450 oxidation compared to unsubstituted phenoxy analogs (t₁/₂ = 45 vs. 22 minutes in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
